2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt
CAS No.: 100750-38-7
Cat. No.: VC21289622
Molecular Formula: C11H11K2NO5
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100750-38-7 |
|---|---|
| Molecular Formula | C11H11K2NO5 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | dipotassium;3-(carboxylatomethylamino)-2-hydroxy-3-phenylpropanoate |
| Standard InChI | InChI=1S/C11H13NO5.2K/c13-8(14)6-12-9(10(15)11(16)17)7-4-2-1-3-5-7;;/h1-5,9-10,12,15H,6H2,(H,13,14)(H,16,17);;/q;2*+1/p-2 |
| Standard InChI Key | PTIZVYIFECEJPB-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+] |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is identified by the CAS number 100750-38-7. It possesses the molecular formula C11H11K2NO5 with a calculated molecular weight of 315.4 g/mol. The IUPAC nomenclature identifies this compound as dipotassium;3-(carboxylatomethylamino)-2-hydroxy-3-phenylpropanoate, providing a systematic description of its chemical structure.
Structural Features and Representations
The compound contains several key functional groups that define its chemical behavior:
-
A phenyl ring (hydrocinnamic backbone)
-
A hydroxyl group at the 2-position
-
A carboxymethylamino group at the 3-position
-
Two carboxylate groups neutralized by potassium ions
These structural features are represented through various chemical notation systems, facilitating its identification and study across different chemical databases and research contexts. The compound's Standard InChI representation is:
InChI=1S/C11H13NO5.2K/c13-8(14)6-12-9(10(15)11(16)17)7-4-2-1-3-5-7;;/h1-5,9-10,12,15H,6H2,(H,13,14)(H,16,17);;/q;2*+1/p-2
This complex notation encodes the complete structural information of the molecule, including atom connectivity, bond types, and stereochemistry. The Standard InChIKey, a condensed representation of the InChI, is PTIZVYIFECEJPB-UHFFFAOYSA-L.
The SMILES notation provides another standardized representation:
C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+]
These notations are essential for unambiguous identification of the compound in chemical databases and literature.
Physical and Chemical Properties
Solubility and Ionic Characteristics
As a dipotassium salt, 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid is expected to exhibit enhanced water solubility compared to its free acid form. This increased solubility results from the replacement of acidic hydrogen atoms with potassium ions, reducing intermolecular hydrogen bonding and increasing hydration potential. The presence of two potassium counterions suggests that both carboxylic acid groups are deprotonated, creating a molecule with multiple ionic sites.
Functional Group Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
-
The hydroxyl group at the 2-position can participate in hydrogen bonding and may undergo esterification or oxidation reactions
-
The secondary amine in the carboxymethylamino group can participate in various nucleophilic reactions
-
The carboxylate groups can engage in salt formation, esterification, and other typical carboxylic acid derivative reactions
These functional groups provide multiple sites for potential chemical modifications, which may be relevant for pharmaceutical applications or chemical synthesis pathways.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt likely involves multiple reaction steps. Based on its structure, a plausible synthetic pathway would include:
-
Formation of the hydrocinnamic acid backbone
-
Introduction of the hydroxyl group at the 2-position
-
Addition of the carboxymethylamino group at the 3-position
-
Conversion to the dipotassium salt through neutralization with potassium hydroxide or carbonate
Comparison with Related Compounds
Functional Group Comparisons
The hydroxyl group positioning in 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt differs from that in 3-hydroxybenzoic acid dipotassium salt, which could influence reactivity and interaction patterns. Additionally, the presence of the carboxymethylamino group in our target compound represents a significant structural difference that would likely result in distinct chemical behavior and potential biological activity.
Research Status and Challenges
Current Research Limitations
Research on 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt appears to be in early stages, with limited published literature specifically addressing this compound. This presents both challenges for comprehensive analysis and opportunities for future research exploration. The compound's structural complexity and multiple functional groups suggest rich chemical behavior that warrants further investigation.
Analytical Techniques for Characterization
Comprehensive characterization of the compound would typically employ multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification
-
Infrared Spectroscopy for functional group identification
-
X-ray Crystallography for definitive three-dimensional structure determination
-
Elemental Analysis for compositional verification
These techniques would provide complementary information about the compound's structure, purity, and physical properties.
Future Research Directions
Structure-Activity Relationship Studies
Future research could explore the structure-activity relationships of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt and its derivatives. Systematic modification of functional groups could yield insights into which structural features are essential for any observed biological activity, potentially leading to optimized compounds with enhanced properties.
Application Development
Given its unique structure, investigating specific applications in pharmaceutical development represents a promising research direction. Screening against various biological targets could identify potential therapeutic applications, while formulation studies could address practical aspects of its use in pharmaceutical preparations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume